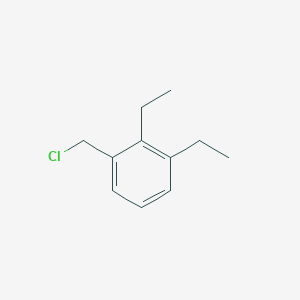
Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate is a chemical compound belonging to the chromene family. Chromenes are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, with the molecular formula C12H10O5, is characterized by its chromene core structure, which is a fused ring system containing both benzene and pyran rings.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-methylumbelliferone with methyl chloroformate in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The methyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and strong bases (e.g., sodium hydride) facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of 5-hydroxy-4-methyl-2-oxochromene-6-carboxaldehyde.
Reduction: Formation of 5-hydroxy-4-methyl-2-oxochromene-6-methanol.
Substitution: Formation of various substituted chromenes depending on the substituent introduced.
Scientific Research Applications
Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of inflammatory and oxidative stress-related conditions.
Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate involves its interaction with various molecular targets and pathways. The hydroxyl and carbonyl groups in the compound can form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to changes in cellular processes such as inflammation, oxidative stress, and cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 5-hydroxy-4-methyl-2-oxo-2H-chromene-6-carboxylic acid
- 2-oxo-2H-chromene-6-carboxylic acid
- Coumarin-3-carboxylic acid
Uniqueness
Methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl ester group enhances its solubility and reactivity compared to similar compounds. Additionally, its specific hydroxyl and carbonyl groups contribute to its unique interactions with biological targets, making it a valuable compound in medicinal chemistry and research.
Properties
CAS No. |
70093-11-7 |
|---|---|
Molecular Formula |
C12H10O5 |
Molecular Weight |
234.20 g/mol |
IUPAC Name |
methyl 5-hydroxy-4-methyl-2-oxochromene-6-carboxylate |
InChI |
InChI=1S/C12H10O5/c1-6-5-9(13)17-8-4-3-7(12(15)16-2)11(14)10(6)8/h3-5,14H,1-2H3 |
InChI Key |
XMYXJXJVTFASAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C1C(=C(C=C2)C(=O)OC)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


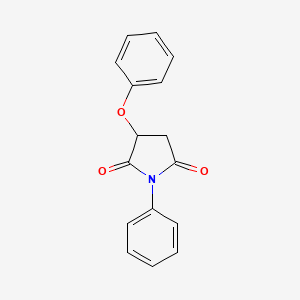
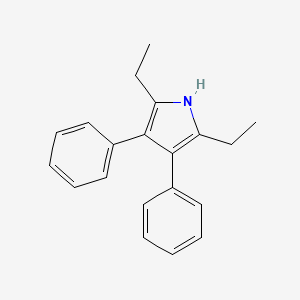
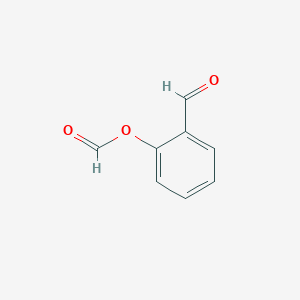
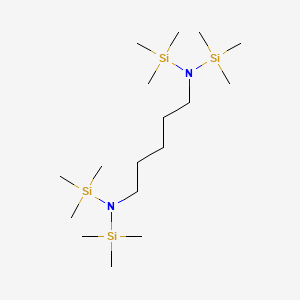
![3-[3-(3,4-Dihydronaphthalen-2-yloxy)propoxy]-1,2-dihydronaphthalene](/img/structure/B14475904.png)
![8-Acetyl-6,8,10,11-tetrahydroxy-1-[(propan-2-yl)oxy]-7,8,9,10-tetrahydrotetracene-5,12-dione](/img/structure/B14475906.png)
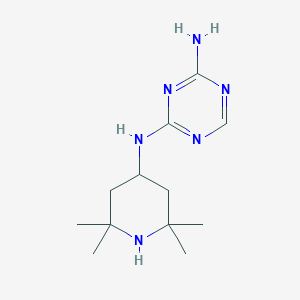
![1,1,2,2,3,3,4,4,5,5,6,6-Dodecafluoro-1,6-bis[(trifluoroethenyl)oxy]hexane](/img/structure/B14475922.png)
![Bicyclo[5.2.0]non-7-ene](/img/structure/B14475932.png)
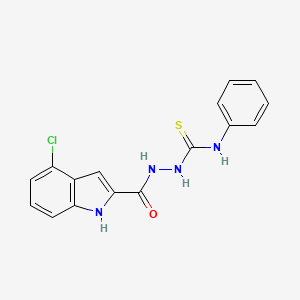
![Phenol, 2,2'-[(hydroxyimino)bis(4,5-dihydro-5,3-isoxazolediyl)]bis-](/img/structure/B14475951.png)
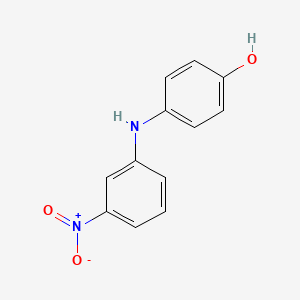
![Dimethyl 4-[2-(2,4-dinitrophenyl)hydrazinylidene]pent-2-enedioate](/img/structure/B14475957.png)
